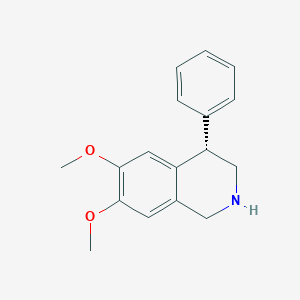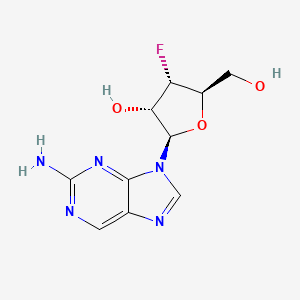
(E)-(1,2-Diphenylhex-1-en-1-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-(1,2-Diphenylhex-1-en-1-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is particularly interesting due to its unique structural features, which include a hex-1-en-1-yl chain substituted with two phenyl groups and a boronic acid moiety. The compound is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-(1,2-Diphenylhex-1-en-1-yl)boronic acid typically involves the following steps:
Formation of the Hex-1-en-1-yl Chain: The hex-1-en-1-yl chain can be synthesized through a series of organic reactions, including alkylation and elimination reactions.
Introduction of Phenyl Groups: The phenyl groups are introduced through Friedel-Crafts alkylation or similar aromatic substitution reactions.
Boronic Acid Formation:
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: (E)-(1,2-Diphenylhex-1-en-1-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or nucleophiles such as Grignard reagents are used.
Major Products:
Oxidation Products: Boronic esters or borates.
Reduction Products: Alcohols or alkanes.
Substitution Products: Various substituted aromatic compounds.
科学研究应用
(E)-(1,2-Diphenylhex-1-en-1-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential use in cancer therapy and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of (E)-(1,2-Diphenylhex-1-en-1-yl)boronic acid involves its interaction with molecular targets through the boronic acid moiety. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound can also participate in electron transfer reactions, influencing various molecular pathways.
相似化合物的比较
1,1-Diphenylethylene: An aromatic hydrocarbon with similar structural features but lacking the boronic acid moiety.
1-Boc-4-AP: A compound used in the synthesis of fentanyl derivatives, which shares some structural similarities.
Uniqueness: (E)-(1,2-Diphenylhex-1-en-1-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.
属性
分子式 |
C18H21BO2 |
|---|---|
分子量 |
280.2 g/mol |
IUPAC 名称 |
[(E)-1,2-diphenylhex-1-enyl]boronic acid |
InChI |
InChI=1S/C18H21BO2/c1-2-3-14-17(15-10-6-4-7-11-15)18(19(20)21)16-12-8-5-9-13-16/h4-13,20-21H,2-3,14H2,1H3/b18-17- |
InChI 键 |
KDHOGZIXPOZQKU-ZCXUNETKSA-N |
手性 SMILES |
B(/C(=C(/CCCC)\C1=CC=CC=C1)/C2=CC=CC=C2)(O)O |
规范 SMILES |
B(C(=C(CCCC)C1=CC=CC=C1)C2=CC=CC=C2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-Chlorophenyl)methyl]-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11847185.png)
![4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzoic acid](/img/structure/B11847189.png)
![3-Benzyl-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine](/img/structure/B11847196.png)
![tert-Butyl methyl[(naphthalen-2-yl)methyl]carbamate](/img/structure/B11847209.png)


![3-[3-(4-tert-Butylphenyl)propyl]-N,N-dimethyloxetan-3-amine](/img/structure/B11847218.png)



![6-Methyl-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B11847232.png)
![N,N-Dimethyl-6-(1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)pyridin-3-amine](/img/structure/B11847236.png)


